molecular formula C25H35FO8 B583174 (8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 2822-16-4

(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B583174
CAS No.: 2822-16-4
M. Wt: 482.545
InChI Key: ILZJMIMHRAHSNQ-RBWIMXSLSA-N
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Description

Triamcinolone derivative.

Scientific Research Applications

Crystal Structure Analysis

Cyclopenta[a]phenanthrenes, such as the compound , have been extensively studied for their crystal structures. For instance, research by Suitchmezian, Jess, and Näther (2007) explored the crystal structure of a related compound, highlighting the significance of hydrogen bonding in its molecular arrangement. This research provides valuable insights into the molecular geometry and interactions of such compounds, which is crucial for understanding their chemical behavior and potential applications in materials science (Suitchmezian, Jess, & Näther, 2007).

Medicinal Chemistry and Drug Design

The compound's structural analogues have been explored in medicinal chemistry. For instance, Shahid et al. (2017) studied the crystal structure and electrostatic properties of prednisolone acetate, a corticosteroid, to understand its mode of action. This type of research is pivotal in designing new drugs and understanding the interactions of existing drugs at a molecular level (Shahid et al., 2017).

Molecular Docking Studies

Another significant area of research is the use of molecular docking studies. For example, Olushola-Siedoks et al. (2020) conducted in silico molecular docking studies to identify bioactives from Zanthoxylum zanthoxyloides with potential haemoglobin oxygen-affinity modulatory activity. Such studies are critical in discovering new therapeutic agents and understanding their mechanisms of action (Olushola-Siedoks et al., 2020).

Synthesis and Reactivity Studies

Cyclopenta[a]phenanthrenes are also studied for their synthetic pathways and reactivity. Coombs (1966) synthesized various derivatives of cyclopenta[a]phenanthrenes to explore their aromatisation mechanism. Such studies contribute to the development of new synthetic methods and a deeper understanding of chemical reactivity patterns (Coombs, 1966).

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FO8/c1-22-8-7-16(27)9-15(22)5-6-17-18-10-21(34-14-32-4)25(30,20(29)12-33-13-31-3)23(18,2)11-19(28)24(17,22)26/h7-9,17-19,21,28,30H,5-6,10-14H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZJMIMHRAHSNQ-RBWIMXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

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